molecular formula C16H13BrN2O2 B6567913 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922000-14-4

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6567913
CAS No.: 922000-14-4
M. Wt: 345.19 g/mol
InChI Key: HJBMSGXNOAEPKV-UHFFFAOYSA-N
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Description

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound with a molecular formula of C16H13BrN2O2. This compound features a bromine atom attached to a benzamide group, which is further connected to a quinoline derivative. The presence of the bromine atom and the quinoline moiety makes this compound of significant interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and regulation of gene expression.

Mode of Action

The compound acts as an active inhibitor of its targets . It binds to the LuxR-type receptor and QscR, thereby disrupting their normal function. This interaction leads to changes in the regulation of gene expression within the bacteria, potentially affecting their growth and virulence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline derivative and the brominated benzamide.

    Coupling Reaction: The quinoline derivative is reacted with the brominated benzamide under specific conditions to form the target compound. This reaction often requires the use of coupling agents and catalysts to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the quinoline moiety.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: This compound has a similar structure but with an isopentyl group instead of a hydrogen atom.

    2-bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide: This compound features a furan ring instead of a quinoline moiety.

Uniqueness

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific combination of a bromine atom, a benzamide group, and a quinoline derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBMSGXNOAEPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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